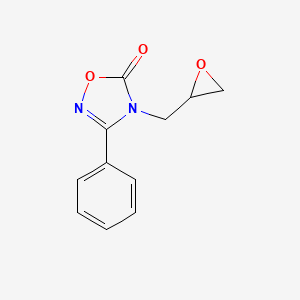

4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

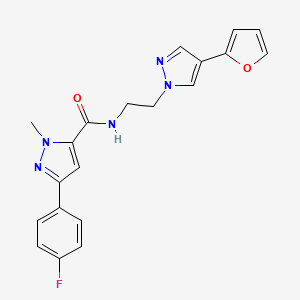

The compound “4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one” is an organic molecule that contains an oxirane (epoxide), phenyl, and oxadiazole functional groups. The presence of these functional groups could suggest that this compound may have interesting chemical properties and could be involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would contain an oxirane ring attached to a phenyl ring via a methylene (-CH2-) spacer. This structure is further substituted with a 4,5-dihydro-1,2,4-oxadiazol-5-one group .Chemical Reactions Analysis

The oxirane group in the compound is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles or bases. The oxadiazole ring is also a site of potential reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用

Medicinal Chemistry Applications

1,3,4-oxadiazoles, including derivatives similar to the compound , have been extensively studied for their diverse biological activities. These compounds have demonstrated potential as antibacterial, anticancer, and antifungal agents. For instance, N-substituted derivatives of 1,3,4-oxadiazol-2-ylthio acetamide showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study highlighted the role of 1,3,4-oxadiazoles in inducing apoptosis, a mechanism that can be exploited in the development of anticancer agents (Zhang et al., 2005).

Material Science Applications

1,3,4-Oxadiazole derivatives have found applications in material science, particularly in the development of photoluminescent materials and organic light-emitting diodes (OLEDs). For example, certain 1,3,4-oxadiazole derivatives exhibited strong blue fluorescence emission with good photoluminescence quantum yields, making them suitable for application in photoluminescent materials (Han et al., 2010).

Organic Synthesis Applications

1,3,4-Oxadiazoles serve as key scaffolds in organic synthesis, facilitating the development of novel compounds with enhanced properties. A green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles highlights the interest in eco-friendly and efficient synthetic routes for these compounds (Zhu et al., 2015). The versatility of 1,3,4-oxadiazoles in synthesis is further demonstrated by their role in the construction of mesogenic materials with potential applications in liquid crystal technology (Abboud et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(oxiran-2-ylmethyl)-3-phenyl-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11-13(6-9-7-15-9)10(12-16-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIPAGUZVXXYBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=NOC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2761465.png)

![N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2761466.png)

![(3aS,6aR)-Tetrahydrofuro[2,3-b]furan-2(6aH)-one](/img/structure/B2761470.png)

![[(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2761473.png)

![3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2761475.png)

![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761476.png)

![4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2761481.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2761483.png)